1-(4-phenoxybutyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

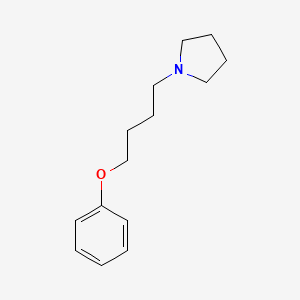

1-(4-phenoxybutyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The structure of 1-(4-phenoxybutyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl group via a butyl chain.

Scientific Research Applications

1-(4-phenoxybutyl)pyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anticonvulsant, analgesic, and anxiolytic properties. It has also been investigated for its potential use as a ligand in drug discovery and as a building block in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-phenoxybutyl)pyrrolidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been suggested that it may interact with voltage-gated ion channels and affect the release of calcium ions.

Biochemical and Physiological Effects:

Studies have shown that 1-(4-phenoxybutyl)pyrrolidine has anticonvulsant and analgesic effects in animal models. It has also been found to have anxiolytic effects in rats subjected to the elevated plus maze test. In addition, it has been shown to have a low toxicity profile and does not cause significant adverse effects on vital organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-phenoxybutyl)pyrrolidine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar properties. However, one limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-(4-phenoxybutyl)pyrrolidine. One area of interest is its potential use as a ligand in drug discovery. Another area of research is its potential use as a building block in the synthesis of other compounds with similar properties. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential therapeutic applications in various disease models.

Synthesis Methods

The synthesis of 1-(4-phenoxybutyl)pyrrolidine involves the reaction of pyrrolidine with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The product is obtained in high yield after purification by column chromatography or recrystallization.

properties

IUPAC Name |

1-(4-phenoxybutyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,8-9H,4-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIDXERXVYSDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5319263 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)

![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)

![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)

![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)

![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)

![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)

![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)

![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)

![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)